molecular formula C11H14O B2381396 (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol CAS No. 6883-81-4

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol

Cat. No.: B2381396
CAS No.: 6883-81-4
M. Wt: 162.232
InChI Key: RQXSANDGJWFACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol ( 6883-81-4) is a organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This chemical features a methanol group attached to a 5,6,7,8-tetrahydronaphthalene ring system, which is a partially saturated naphthalene derivative also known as tetralin . As a functionalized tetralin derivative, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The tetrahydronaphthalene scaffold is a common structural motif in various biologically active molecules. The primary alcohol group offers a versatile handle for further chemical transformations, such as oxidation to aldehydes or carboxylic acids, esterification, or ether formation, making it a useful intermediate for creating more complex chemical libraries . While specific biological data for this exact molecule is limited, structurally related tetrahydronaphthalene derivatives are of significant interest in fragrance research and environmental science, often studied for their olfactory properties and potential as metabolites of synthetic musk compounds . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7,12H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXSANDGJWFACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol typically involves the reduction of 2-naphthaldehyde using suitable reducing agents. One common method is the reduction with sodium borohydride (NaBH4) in methanol, which yields the desired alcohol . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-naphthaldehyde in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method offers higher efficiency and scalability compared to laboratory-scale reductions .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H16O
  • Molecular Weight : 176.26 g/mol
  • IUPAC Name : (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol
  • CAS Number : 6883-81-4

The compound features a tetrahydronaphthalene core with a hydroxymethyl group, enhancing its reactivity and potential biological activity.

Organic Synthesis

This compound is utilized as a key intermediate in the synthesis of complex organic molecules. It plays a crucial role in various coupling reactions, particularly:

  • Suzuki-Miyaura Coupling Reaction : This reaction facilitates the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. The compound acts as a coupling partner with aryl halides to produce biaryl compounds.
Reaction TypeDescriptionOutcome
Suzuki-MiyauraCarbon-carbon bond formationBiaryl compounds
AlkylationFormation of alkylated derivativesDiverse alkylated products
OxidationConversion to aldehydes or carboxylic acidsFunctionalized products

Pharmaceutical Chemistry

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains. In vitro tests show minimum inhibitory concentrations comparable to established antibiotics.
    • Case Study : A recent investigation evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial properties.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases.

Forensic Chemistry

In forensic applications, this compound is employed for the rapid quantification of synthetic cathinones in biological samples:

  • Methodology : A magnetic dispersive solid-phase extraction (MDSPE) combined with direct analysis in real time and high-resolution mass spectrometry (DART-HRMS) was developed to detect synthetic drugs in urine samples.
Substance DetectedDetection Method
4-Cl-α-PVPMDSPE + DART-HRMS
β-TH-naphyroneMDSPE + DART-HRMS

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

Hydroxyl vs. Methanol Substituents
  • 5,6,7,8-Tetrahydro-2-naphthol (hydroxyl at position 2): This analog () lacks the hydroxymethyl group but retains a phenolic -OH. It serves as a precursor for thiazoline derivatives, highlighting its role in forming heterocyclic systems.
  • (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol (positional isomer): lists this isomer with 92% structural similarity.
Amine and Halogenated Derivatives
  • (5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine (): Replacing -OH with -NH2 introduces basicity (pKa ~9–10) and hydrogen-bond donor/acceptor versatility. This amine derivative has a molecular weight of 161.24, nearly identical to the target compound (162.23), but its pharmacological profile may differ significantly due to amine-specific interactions .
  • Its molecular weight (210.70) and solid state suggest higher polarity compared to the target compound .

Substituent Position and Steric Effects

  • The molecular weight (204.31) is 25% higher than the target compound, which could impact pharmacokinetics .
  • (E)-3-(4-Methoxyphenyl)-1-(tetralin-2-yl)prop-2-en-1-one (): The α,β-unsaturated ketone group at position 2 introduces conjugation, altering electronic properties (e.g., UV absorption) and enabling Michael addition reactions. The 79% synthesis yield mirrors the target compound’s efficient preparation .

Biological Activity

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol is an organic compound with a tetrahydronaphthalene core that has garnered interest in biological research due to its potential pharmacological properties. The presence of hydroxymethyl and other functional groups suggests interactions with various biological systems, including enzyme activities and receptor binding.

  • Molecular Formula : C12H16O
  • Molecular Weight : 176.25 g/mol
  • Functional Groups : Hydroxymethyl group (-CH2OH), which can participate in hydrogen bonding and influence the compound's biological activity.

The biological activity of this compound may involve:

  • Enzyme Interaction : The hydroxymethyl group can engage in hydrogen bonding with active sites of enzymes, potentially modulating their activity.
  • Receptor Binding : Its structure allows for possible interactions with neurotransmitter receptors, which could affect neuroactive pathways.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities:

Activity TypeDescription
NeuroactivityPotential effects on mood regulation and stress response through interactions with neurotransmitter systems.
AntioxidantMay exhibit radical scavenging properties based on structural analogs .
AnticancerInvestigated for potential anticancer effects in various studies involving methanol extracts from plants .

Case Studies and Research Findings

  • Neuroactive Properties :
    • A study highlighted the compound's structural similarity to known neuroactive agents like norepinephrine and serotonin. This suggests it may influence mood and stress responses through similar mechanisms.
  • Cell-Based Assays :
    • In a systematic screening using phenotypic cell-based assays such as the Cell Painting Assay (CPA), compounds related to tetrahydronaphthalene structures were tested for their ability to modulate cellular morphology. This method allows for the identification of bioactive compounds that can affect multiple cellular targets simultaneously .
  • Antioxidant Activity :
    • Methanol extracts containing tetrahydronaphthalene derivatives were evaluated for their antioxidant capabilities. Results indicated that certain extracts demonstrated significant radical scavenging activity, suggesting potential health benefits in oxidative stress-related conditions .
  • Anticancer Evaluation :
    • A comprehensive evaluation of various methanol extracts showed that some exhibited low toxicity while demonstrating high anti-inflammatory and anticancer activities. The specific role of this compound in these extracts warrants further investigation to elucidate its direct effects on cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step processes involving hydrogenation, protection/deprotection strategies, and reduction. For example, (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be reacted with 3,4-Dihydro-2H-pyran and pyridinium p-toluenesulfonate (PPTS) in methanol under reflux to protect hydroxyl groups, followed by reduction with lithium aluminum hydride (LAH) in THF to yield the methanol derivative . Key parameters include temperature control (e.g., ice baths for LAH reactions) and solvent selection (e.g., acetone for K₂CO₃-mediated reactions) to minimize side products .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry, particularly distinguishing between tetrahydronaphthalene ring positions. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and other functional groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, NIST data (CAS 1125-78-6) provides reference spectra for 5,6,7,8-tetrahydro-2-naphthol derivatives, aiding comparative analysis .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited water solubility due to its hydrophobic tetrahydronaphthalene core. Stability studies recommend storage at ambient temperatures in inert atmospheres to prevent oxidation. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition thresholds, with data suggesting stability up to 140°C .

Advanced Research Questions

Q. How do substituents at the 5-position of the tetrahydronaphthalene ring modulate biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing derivatives with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups at the 5-position. For example, benzyl or phenethyl substituents introduced via K₂CO₃/DMF-mediated alkylation (80°C, 5 hours) show enhanced receptor binding in dopamine analogs. Biological assays (e.g., enzyme inhibition, receptor affinity) quantify activity changes, with computational docking (e.g., AutoDock Vina) predicting binding modes .

Q. What strategies are employed for enantioselective synthesis of chiral this compound derivatives?

  • Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) or kinetic resolution with lipases can achieve enantiomeric excess (ee). For instance, the (S)-configured precursor in was synthesized via stereoselective reduction, validated by chiral HPLC. Polarimetry and circular dichroism (CD) spectroscopy confirm enantiopurity .

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations identify conformational flexibility or tautomerism that may explain discrepancies. For example, variations in anti-tubercular activity ( ) could arise from differing binding poses to Mycobacterium tuberculosis enzymes. Cross-validating computational predictions with experimental IC₅₀ values ensures robustness .

Q. What process optimization methods improve scalability of the synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Continuous flow chemistry reduces reaction times and enhances reproducibility for steps like hydrogenation. Design of Experiments (DoE) optimizes parameters (e.g., catalyst loading, pressure). In-line FTIR monitors intermediate formation, while PAT (Process Analytical Technology) ensures compliance with CRDC guidelines for chemical engineering design .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points, solubility)?

  • Methodological Answer : Cross-validate using standardized protocols (e.g., USP methods for melting point determination). Compare data across peer-reviewed sources (e.g., NIST for boiling points) and replicate experiments under controlled conditions. For example, solubility discrepancies in vs. 19 may arise from crystallinity differences, addressed via X-ray diffraction (XRD) analysis .

Q. What safety protocols are critical when handling reactive intermediates in the synthesis?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) for steps involving LAH or iodides (). Emergency showers and eyewash stations must be accessible. Safety Data Sheets (SDS) for intermediates like 6-(dipropylamino)-5,6,7,8-tetrahydro-2-methyl-1-naphthalenol (CAS 88935-99-3) outline spill containment and first-aid measures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.